molecular formula C18H15N5 B11651229 N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11651229
M. Wt: 301.3 g/mol
InChI Key: MKNHNEOFLFOENW-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under cyclization conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to dihydro derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro-pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as a kinase inhibitor, which is crucial in the regulation of various cellular processes. It has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development .

Medicine

In medicine, the compound’s kinase inhibitory properties are being explored for the treatment of various cancers. Its ability to selectively target cancer cells while sparing normal cells makes it a promising therapeutic agent .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical industry are particularly noteworthy, given its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. These kinases are enzymes that play a critical role in cell signaling pathways, regulating cell growth, division, and survival. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which confers distinct biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N5/c1-13-7-5-6-10-16(13)22-17-15-11-21-23(18(15)20-12-19-17)14-8-3-2-4-9-14/h2-12H,1H3,(H,19,20,22)

InChI Key

MKNHNEOFLFOENW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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